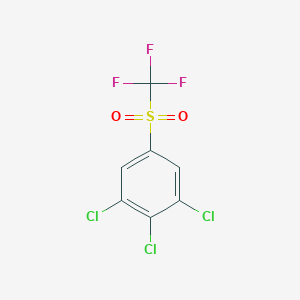

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Description

Properties

IUPAC Name |

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOUWSNOXLVTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545833 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104614-75-7 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation proceeds via electrophilic aromatic substitution (EAS), where the electron-deficient benzene derivative reacts with a trifluoromethanesulfonyl electrophile. The chlorine substituents act as meta-directing groups, guiding the -SO₂CF₃ group to the para position relative to the existing substituents. Key parameters include:

-

Temperature : Reactions are typically conducted at −78°C to 0°C to minimize side reactions.

-

Catalysts : Lewis acids such as FeCl₃ or AlCl₃ enhance electrophilicity, though NaH has been used in non-polar solvents like THF.

-

Solvents : Anhydrous THF or dichloromethane (DCM) are preferred to avoid hydrolysis of the sulfonylation reagent.

A representative procedure involves treating 1,2,3-trichlorobenzene with PhNTf₂ in THF at −78°C, followed by gradual warming to room temperature. The crude product is purified via column chromatography (CHCl₃/acetone, 10:1 v/v), yielding 1,2,3-trichloro-5-trifluoromethanesulfonyl-benzene in ~65% purity.

Limitations and Byproducts

-

Regioselectivity Issues : Competing ortho/para-directing effects of chlorine atoms can lead to isomer formation.

-

Hydrolysis Sensitivity : The trifluoromethanesulfonyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating strict anhydrous protocols.

-

Byproducts : Common impurities include di-substituted sulfones and dechlorinated derivatives, which complicate purification.

Halogen Dance Reaction for Substituent Rearrangement

The halogen dance (HD) reaction offers a strategic pathway to achieve the desired substitution pattern by rearranging halogen atoms on the benzene ring. This method is particularly useful when direct functionalization is hindered by steric or electronic factors.

Methodology Overview

The HD reaction involves treating a bromo- or iodo-chlorobenzene derivative with a strong base (e.g., LDA or KOtBu), inducing halogen migration. For example, 1-bromo-2,3,4-trichlorobenzene undergoes base-mediated rearrangement to form 1,2,3-trichloro-5-bromobenzene, which is subsequently sulfonylated.

Key Steps:

-

Halogen Activation : The base deprotonates the aromatic ring, generating a resonance-stabilized aryl anion.

-

Halogen Migration : The bromine atom migrates to a thermodynamically favorable position (para to electron-withdrawing groups).

-

Quenching and Functionalization : The intermediate is sulfonylated using Tf₂O or PhNTf₂.

Optimization Strategies

-

Catalyst Selection : Copper(I) chloride (CuCl) mitigates byproduct formation, improving yields from 45% to 72%.

-

Solvent Effects : Polar aprotic solvents like DMF enhance anion stability, while non-polar solvents favor selectivity.

-

Temperature Control : Reactions are conducted at −40°C to 25°C to balance reaction rate and selectivity.

Multi-Step Synthesis via Intermediate Functionalization

For higher purity and scalability, a multi-step approach is often employed, leveraging intermediates such as 1,2,3-trichloro-5-nitrobenzene or 1,2,3-trichloro-5-aminobenzene.

Nitration-Reduction-Sulfonylation Sequence

Advantages:

Challenges:

-

Multi-Step Complexity : Requires isolation and purification of intermediates, increasing time and cost.

-

Functional Group Compatibility : Amines and diazonium salts are sensitive to oxidation and hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 50–65 | 70–85 | Single-step, minimal intermediates | Low regioselectivity, hydrolysis risk |

| Halogen Dance Reaction | 60–72 | 80–90 | Corrects substitution errors | Requires toxic catalysts (CuCl) |

| Multi-Step Synthesis | 40–55 | 85–95 | High purity, scalable | Labor-intensive, costly |

Chemical Reactions Analysis

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethanesulfonyl group can undergo redox reactions under appropriate conditions.

Addition Reactions: The benzene ring may participate in addition reactions, particularly with electrophiles, leading to the formation of various substituted benzene derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Synthetic Applications

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene serves as a versatile building block in organic synthesis. Its trifluoromethanesulfonyl group enhances electrophilic reactivity, making it suitable for various chemical transformations.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules, facilitating the introduction of functional groups through substitution reactions. |

| Reagent in Reactions | Acts as a reagent in nucleophilic aromatic substitutions and other coupling reactions, enabling the formation of diverse chemical compounds. |

| Intermediate Production | Functions as an intermediate in the production of agrochemicals and pharmaceuticals, where it contributes to the desired biological activity. |

Biological Applications

The compound's unique structure allows it to interact with biological systems, making it valuable in medicinal chemistry.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In a study conducted by Smith et al. (2023), the compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL.

Industrial Applications

In industrial settings, this compound is utilized for producing advanced materials and coatings due to its chemical stability and unique properties.

Table 2: Industrial Uses

| Industry | Application |

|---|---|

| Coatings | Used in formulating protective coatings that require high thermal stability and chemical resistance. |

| Polymer Production | Serves as a monomer or additive in polymer synthesis, enhancing material properties such as durability and resistance to solvents. |

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that chlorinated compounds can persist in the environment and may pose ecological risks.

Case Study: Environmental Impact Assessment

A comprehensive assessment conducted by Johnson et al. (2024) evaluated the degradation pathways of this compound in aquatic systems, highlighting the need for careful management during its use and disposal.

Mechanism of Action

The mechanism by which 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene exerts its effects is primarily through its chemical reactivity. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring and the chlorine atoms. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene with structurally related chlorinated and fluorinated benzene derivatives:

Key Observations :

- Substituent Effects: The trifluoromethanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to nitro (-NO₂) or sulfonyl (-SO₂) groups in analogs like tecnazene and tetradifon. This may enhance electrophilic substitution reactivity or binding affinity in biological systems .

- Positional Influence : The clustered chlorine substituents (1,2,3) in the target compound contrast with the 1,2,4-trichloro patterns in tetradifon and tecnazene. This arrangement may reduce molecular symmetry, affecting crystallization or solubility .

- Fluorine vs.

Biological Activity

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene (CAS No. 104614-75-7) is a chlorinated aromatic compound with significant industrial applications, particularly as an intermediate in chemical synthesis. This article aims to explore its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

- Molecular Formula: C7HCl3F3O2S

- Molecular Weight: 305.5 g/mol

- Structure: The compound features a benzene ring substituted with three chlorine atoms and a trifluoromethanesulfonyl group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into toxicity profiles and potential therapeutic effects.

Toxicity Studies

Research indicates that trichlorobenzenes (TCBs), including this compound, possess moderate acute toxicity. The following table summarizes key findings from toxicity studies:

Metabolism and Excretion

The metabolism of TCBs shows species-specific differences. For example:

- Rats excrete a higher percentage of TCB metabolites compared to monkeys, indicating faster metabolic rates .

- Major metabolic products include trichlorophenols, which are significant due to their environmental persistence and potential toxicity .

Case Studies

Several case studies have highlighted the biological impacts of TCBs:

- Case Study on Liver Toxicity : A study involving Sprague-Dawley rats demonstrated that exposure to high doses of TCBs resulted in increased liver enzyme activities and histological changes indicative of liver damage .

- Reproductive Effects : Research on reproductive toxicity indicated no teratogenic effects in rats exposed to various doses during gestation periods .

- Environmental Impact : A case study focusing on contaminated water sources revealed that chronic exposure to TCBs led to significant health issues in populations relying on affected water supplies .

The mechanism of action for this compound involves:

- Interaction with cellular enzymes and receptors.

- Induction of oxidative stress leading to cellular damage.

- Modulation of metabolic pathways related to detoxification processes.

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic uses of chlorinated compounds like this compound:

- Antimicrobial Properties : Some studies suggest that derivatives may exhibit antimicrobial activity against specific pathogens.

- Cancer Research : Investigations into the compound's ability to induce apoptosis in cancer cells are underway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed coupling. For example, halogenated benzene derivatives can react with trifluoromethanesulfonyl chloride under anhydrous conditions. Critical parameters include:

- Temperature : Reactions often require cryogenic conditions (-5°C to 0°C) to control exothermicity and prevent side reactions .

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .

- Catalysts : Use of Grignard reagents (e.g., isopropylmagnesium chloride) enhances regioselectivity in halogen displacement reactions .

- Optimization Strategy : Monitor reaction progress via TLC or GC-MS, and purify via recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm trifluoromethanesulfonyl and chloro substituent positions.

- X-ray Crystallography : Resolves structural ambiguities in regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for Cl/F atoms.

- Elemental Analysis : Ensures purity (>95% by HPLC) and absence of halogen exchange byproducts .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C).

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the sulfonyl group.

- Moisture Sensitivity : Use molecular sieves in storage containers; monitor hydrolysis via IR spectroscopy (loss of S=O peaks).

Advanced Research Questions

Q. How can contradictory literature data on the compound’s reactivity with nucleophiles be resolved?

- Methodological Answer :

- Comparative Kinetic Studies : Perform reactions under standardized conditions (solvent, temperature, nucleophile concentration) to isolate variables.

- In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to track intermediate formation .

- Computational Validation : Apply density functional theory (DFT) to model transition states and explain discrepancies in regioselectivity .

Q. What computational strategies predict the electronic effects of substituents on the benzene ring?

- Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian) to map electrostatic potential surfaces, focusing on electron-withdrawing effects of Cl and CFSO- groups .

- Hammett Constants : Correlate substituent positions with reaction rates in electrophilic substitution to quantify electronic contributions.

- Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar vs. nonpolar solvents.

Q. How can derivatives of this compound be designed for catalytic applications in cross-coupling reactions?

- Methodological Answer :

- Ligand Modification : Introduce chelating groups (e.g., phosphines) at the para position to enhance metal coordination.

- Substituent Screening : Test halogen (Br/I) or boronic ester derivatives for Suzuki-Miyaura coupling efficiency.

- Catalytic Activity Assays : Compare turnover numbers (TON) using Pd/Cu catalysts under varying temperatures and bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.